molecular formula C22H22Cl2N4 B12367012 1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride

1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride

货号: B12367012
分子量: 413.3 g/mol
InChI 键: SQDISDISQIKKSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PZ-1922 is a novel compound that has garnered significant attention in the field of medicinal chemistry. It is a triple-acting agent that targets serotonin type 6 and 3 receptors (5-HT6R and 5-HT3R) and monoamine oxidase type B (MAO-B). This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to modulate multiple targets simultaneously .

化学反应分析

PZ-1922 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

PZ-1922 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions between serotonin receptors and MAO-B inhibitors.

    Biology: It is used to investigate the role of serotonin receptors and MAO-B in various biological processes, including neurotransmission and neuroinflammation.

    Medicine: It has shown potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting serotonin receptors and MAO-B

作用机制

PZ-1922 exerts its effects by simultaneously targeting serotonin type 6 and 3 receptors and monoamine oxidase type B. By antagonizing these receptors and inhibiting the enzyme, PZ-1922 modulates neurotransmission and reduces neuroinflammation. This multitarget approach is believed to be more effective in treating neurodegenerative diseases compared to single-target therapies .

相似化合物的比较

PZ-1922 is unique due to its triple-acting mechanism, which sets it apart from other compounds that target only one or two of the same receptors or enzymes. Similar compounds include:

PZ-1922’s ability to modulate multiple targets simultaneously makes it a promising candidate for the treatment of complex neurodegenerative diseases like Alzheimer’s disease .

属性

分子式

C22H22Cl2N4

分子量

413.3 g/mol

IUPAC 名称

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline;hydrochloride

InChI

InChI=1S/C22H21ClN4.ClH/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26;/h1-8,11,14,24H,9-10,12-13,15H2;1H

InChI 键

SQDISDISQIKKSI-UHFFFAOYSA-N

规范 SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。